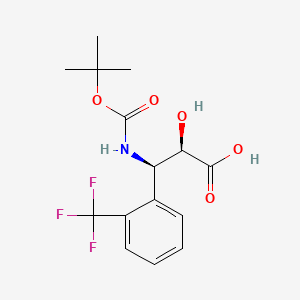
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride
Vue d'ensemble
Description
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Reactions with Various Agents : 2-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride reacts with pyridine, piperidine, N-alkylpiperidines, and dimethylformamide, resulting in dehydrohalogenation and halogen substitution products. The ratio of these products depends on the reagent structure (Mazgarova, Absalyamova, & Gataullin, 2012).
- Synthesis of Novel Compounds : This compound is used in synthesizing new indole derivatives, such as 1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, which has shown high cytotoxic potential against leukemia cell lines (Guillon, Savrimoutou, Rubio, & Desplat, 2018).
Biological and Pharmacological Studies
- Cytotoxic Potential : The compound's derivatives demonstrate significant cytotoxic potential against various cancer cell lines, emphasizing its relevance in cancer research and potential therapeutic applications (Guillon et al., 2018).
- Cholinesterase and Monoamine Oxidase Inhibition : Some derivatives of this compound act as dual inhibitors of cholinesterase and monoamine oxidase, indicating potential for treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Alkylated indoles derivatives, including those containing the piperidin-4-yl group, have shown effectiveness in inhibiting corrosion of mild steel in acidic environments, demonstrating the compound's utility in industrial applications (Verma et al., 2016).
Synthesis of Ligands for Treatment of Cognitive Disorders
- Selective 5-HT6R Ligands : Derivatives of this compound have been developed as selective ligands for the 5-HT6 receptor, demonstrating potential in the treatment of cognitive disorders. These derivatives show promising pharmacokinetic profiles and in vivo activity in animal models (Nirogi, Bandyala, Gangadasari, & Khagga, 2016).
Antimicrobial Activities
- Novel Indole Derivatives with Antimicrobial Properties : The compound has been used to synthesize new indole derivatives with significant antimicrobial activities, broadening its scope of application in medicinal chemistry and pharmacology (Anekal & Biradar, 2012).
Mécanisme D'action
Target of Action
The primary target of 2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . Furthermore, it has two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s antagonistic action on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking this receptor, the compound prevents the virus from entering the cells, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point suggest that it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into cells . This can slow down the progression of the infection and potentially improve the response to treatment .
Analyse Biochimique
Biochemical Properties
2-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-indole dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor involved in the entry of HIV-1 into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect calcium mobilization in cells, which is a critical signaling event . Additionally, its interaction with CCR5 can inhibit HIV-1 entry into cells, thereby impacting viral replication and infection .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a CCR5 antagonist by forming a salt-bridge interaction with the receptor, which prevents the binding of HIV-1 . This inhibition of CCR5 is not associated with mechanism-related side effects, making it a promising candidate for therapeutic development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of CCR5, which may have therapeutic benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CCR5 without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects that need to be carefully monitored . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. Understanding these pathways is crucial for developing strategies to enhance its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites is essential for its efficacy and therapeutic application .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are important for understanding its mechanism of action and optimizing its therapeutic use .
Propriétés
IUPAC Name |
2-methyl-1-piperidin-4-yl-2,3-dihydroindole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-11-10-12-4-2-3-5-14(12)16(11)13-6-8-15-9-7-13;;/h2-5,11,13,15H,6-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITKQSSMDHKLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




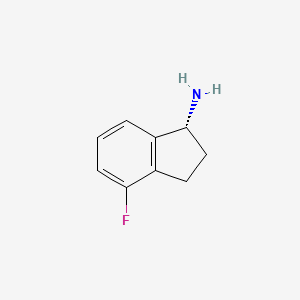
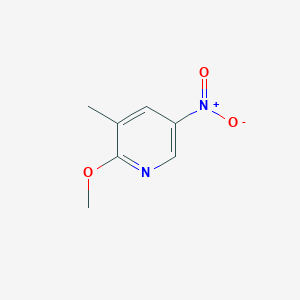


![[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid](/img/structure/B1390831.png)

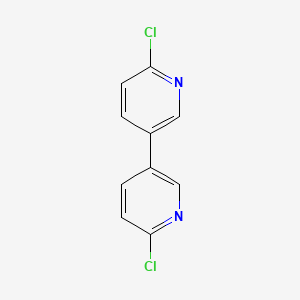

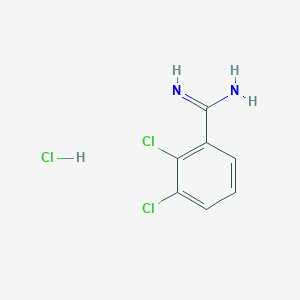
![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)
